Butyl methyl ether
Overview
Description
Gas-phase reaction of the OH radical with butyl methyl ether in the presence of NO has been investigated by GC and in situ atmospheric pressure ionization tandem mass spectrometry.
This compound appears as a clear liquid. Less dense than water and slightly soluble in water. Vapors heavier than air. May be toxic by inhalation or skin absorption and irritating to skin. Used as a gasoline additive.
Mechanism of Action
Target of Action
Butyl methyl ether, also known as methyl tert-butyl ether (MTBE), is primarily used as a fuel additive . It is blended into gasoline to increase its octane rating and knock resistance, and reduce unwanted emissions . The primary targets of MTBE are the combustion engines where it is used. It interacts with the fuel mixture to enhance its combustion properties .
Mode of Action
MTBE, being an ether, is relatively unreactive towards most reagents, which makes it an excellent reaction solvent . The most common reaction of ethers like MTBE is the cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .
Biochemical Pathways
In the environment, MTBE is degraded by certain microorganisms . Not much is known about the mechanism of degradation . Some studies suggest that MTBE is converted to tert-butyl formate, which is then hydrolyzed to tert-butyl alcohol and formate .
Pharmacokinetics
MTBE can enter the human body through dermal, oral, and inhalation routes . Once inside the body, it is metabolized and eliminated. The elimination of MTBE by each route can be described well by a three-compartment model . TBA is very water-soluble and has a blood:air partition ratio of 462, reducing elimination by exhalation .
Result of Action
The primary result of MTBE’s action is the enhancement of gasoline’s combustion properties, leading to increased fuel efficiency and reduced emissions . In the human body, exposure to MTBE can lead to the formation of TBA, which may have potential health effects .
Biochemical Analysis
Biochemical Properties
Butyl methyl ether plays a crucial role in biochemical reactions, particularly in lipid extraction processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is used in the MTBE-based extraction procedure to generate total lipid extracts from biological materials such as blood, tissue samples, and cell cultures . This interaction involves the solubilization of small metabolites while precipitating proteins and other macromolecules. The distribution of lipids between the organic and aqueous phases is influenced by the polarity of this compound, which enhances the extraction efficiency for acidic lipid classes .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in lipidomics studies, this compound is used to extract lipids from cells, which can impact the overall lipid profile and cellular metabolism . Additionally, its use in solvent systems can affect the solubility and distribution of biomolecules within cells, thereby influencing cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as a base to form salts or addition compounds with strong acids and may react violently with strong oxidizing agents . It oxidizes readily in air and is relatively unreactive in other reactions, which typically involve the breaking of the carbon-oxygen bond . These interactions at the molecular level contribute to its effects on cellular functions and biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation can influence long-term effects on cellular function. For instance, this compound is known for its better stability and lower toxicity compared to other solvents like chloroform . Over time, its oxidative degradation by propane-oxidizing bacterial strains has been tested, indicating its potential for long-term use in various biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may not exhibit significant toxic or adverse effects. At higher doses, this compound can cause toxic effects due to its reactivity with strong oxidizing agents . Studies on dosage effects help determine the threshold levels and safe usage of this compound in biochemical and medical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its use in lipid extraction processes highlights its role in altering metabolic flux and metabolite levels . The compound’s ability to solubilize water and enhance extraction efficiency for acidic lipid classes indicates its involvement in lipid metabolism and related pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its polarity and solubility properties influence its localization and accumulation in specific cellular compartments . These interactions determine the compound’s effectiveness in biochemical reactions and its impact on cellular functions.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within cells. This localization is crucial for its role in lipid extraction and other biochemical processes, as it ensures the compound’s availability in the required cellular regions .
Properties
IUPAC Name |
1-methoxybutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-4-5-6-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBDYQVECUFKRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
Record name | BUTYL METHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10705 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074559 | |
Record name | Butane, 1-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Butyl methyl ether appears as a clear liquid. Less dense than water and slightly soluble in water. Vapors heavier than air. May be toxic by inhalation or skin absorption and irritating to skin. Used as a gasoline additive., Clear liquid; [CAMEO] Clear colorless liquid; [Aldrich MSDS] | |
Record name | BUTYL METHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10705 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Methoxybutane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9493 | |
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Vapor Pressure |
139.0 [mmHg] | |
Record name | 1-Methoxybutane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9493 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
628-28-4 | |
Record name | BUTYL METHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10705 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Butyl methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ether, butyl methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074559 | |
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Record name | Butyl methyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.031 | |
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